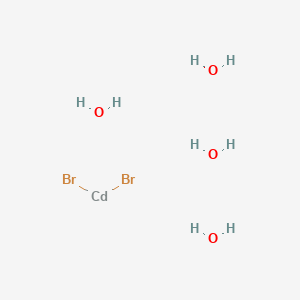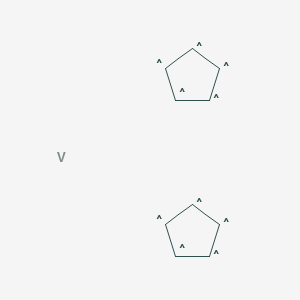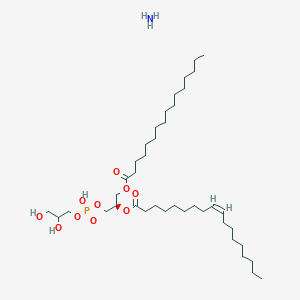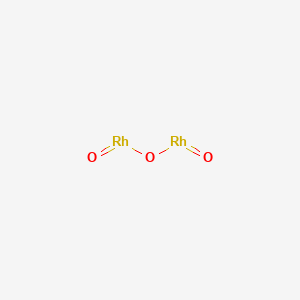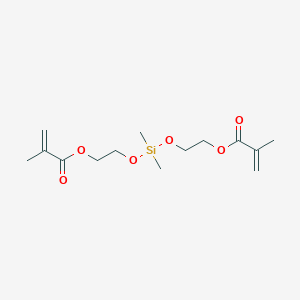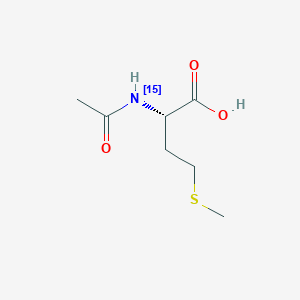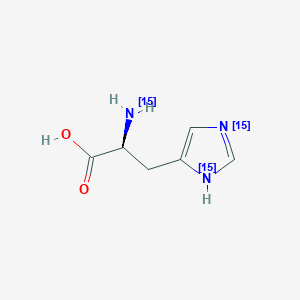![molecular formula C20H8Cl12 B12060406 (1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)
(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodécachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaène est un composé polycyclique hautement chloré
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodécachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaène implique plusieurs étapes, généralement à partir de précurseurs chlorés plus simples. Les conditions de réaction nécessitent souvent l'utilisation d'agents chlorants forts et d'environnements contrôlés pour assurer la formation correcte de la structure hexacyclique.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de sa nature spécialisée. La synthèse à grande échelle impliquerait probablement des étapes similaires à la synthèse en laboratoire, mais optimisées pour des rendements et une efficacité plus élevés.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir divers types de réactions chimiques, notamment :
Réduction : Suppression des atomes de chlore ou addition d'atomes d'hydrogène.
Substitution : Remplacement des atomes de chlore par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent de puissants oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des nucléophiles pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des alcools chlorés, tandis que la substitution peut produire une variété de dérivés fonctionnalisés.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé est étudié pour ses propriétés structurales et sa réactivité uniques. Il sert de composé modèle pour comprendre le comportement des systèmes polycycliques hautement chlorés.
Biologie et médecine
Industrie
Dans l'industrie, de tels composés pourraient être utilisés dans le développement de matériaux avancés, notamment des polymères et des revêtements, en raison de leur stabilité et de leurs propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme par lequel (1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodécachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaène exerce ses effets n'est pas bien compris. Son degré élevé de chloration suggère qu'il peut interagir avec les molécules biologiques par le biais de liaisons halogènes ou d'autres interactions non covalentes, affectant potentiellement les voies et les cibles moléculaires.
Mécanisme D'action
The mechanism by which (1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene exerts its effects is not well-understood. its high degree of chlorination suggests that it may interact with biological molecules through halogen bonding or other non-covalent interactions, potentially affecting molecular pathways and targets.
Comparaison Avec Des Composés Similaires
Composés similaires
- (1R,4R,7S)-Pentacyclo[8.2.1.14,7.02,9.03,8]tétradéca-5,11-diène
- (1S,4R,12R,13S,16R)-3-Méthyl-11-oxa-3-azapentacyclo[8.6.1.01,12.04,16.06,17]heptadèca-6(17),7,9,14-tétraèn-9,13-diol
Unicité
Ce qui distingue (1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodécachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaène des composés similaires est son degré élevé de chloration et sa structure hexacyclique complexe
Propriétés
Formule moléculaire |
C20H8Cl12 |
|---|---|
Poids moléculaire |
673.7 g/mol |
Nom IUPAC |
(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene |
InChI |
InChI=1S/C20H8Cl12/c21-11-13(23)17(27)9-7(15(11,25)19(17,29)30)5-3-1-2-4-6(5)8-10(9)18(28)14(24)12(22)16(8,26)20(18,31)32/h1-4,7-10H/t7?,8?,9?,10?,15-,16+,17+,18- |
Clé InChI |
ULBZLTIPWBXWCY-QDCKJYKTSA-N |
SMILES isomérique |
C1=CC=C2C3C(C4C(C2=C1)[C@@]5(C(=C([C@]4(C5(Cl)Cl)Cl)Cl)Cl)Cl)[C@@]6(C(=C([C@]3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1=CC=C2C3C(C4C(C2=C1)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)
